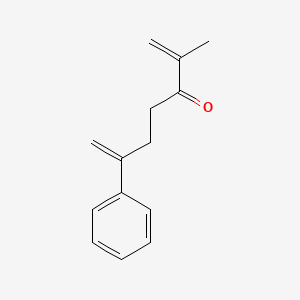![molecular formula C16H12N2O4 B14141237 Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester CAS No. 89060-88-8](/img/structure/B14141237.png)
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is a complex organic compound with a unique structure that combines elements of pyridine and quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst can yield the dimethyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinic acid, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Mecanismo De Acción
The mechanism by which Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of glucose synthesis and modulation of signaling pathways related to cell growth and differentiation.
Comparación Con Compuestos Similares
Pyrido[2,3-g]quinoline: Another compound with a similar structure but different positional isomers.
Quinolinic acid dimethyl ester: Shares the quinoline backbone but differs in functional groups.
Uniqueness: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities.
Propiedades
Número CAS |
89060-88-8 |
|---|---|
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
dimethyl pyrido[3,2-g]quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-21-15(19)11-5-3-9-7-10-4-6-12(16(20)22-2)18-14(10)8-13(9)17-11/h3-8H,1-2H3 |
Clave InChI |
UKJIQPQFDPFVHJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC2=CC3=C(C=CC(=N3)C(=O)OC)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
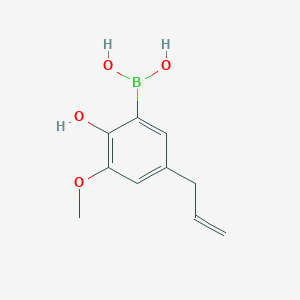

![N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14141178.png)
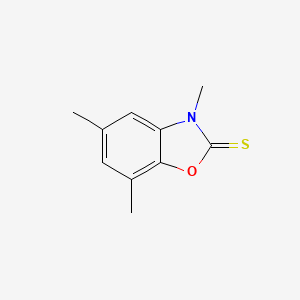
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
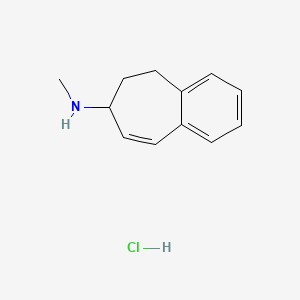
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
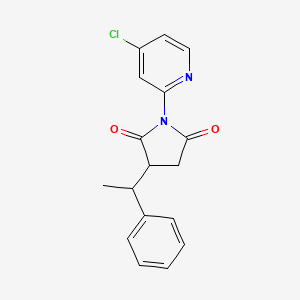
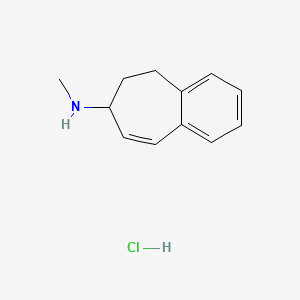
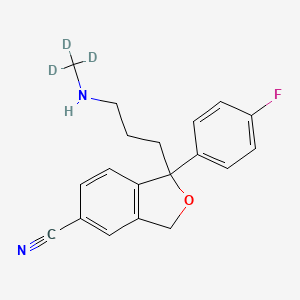
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
